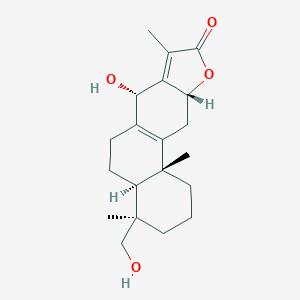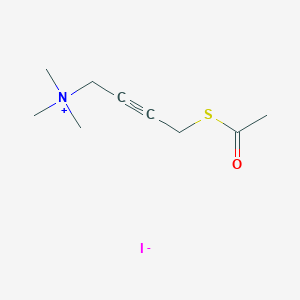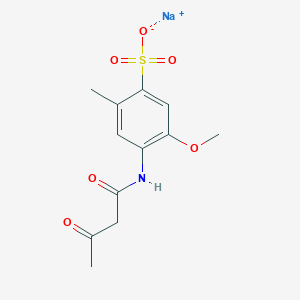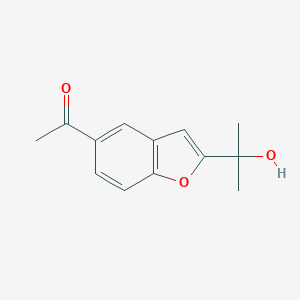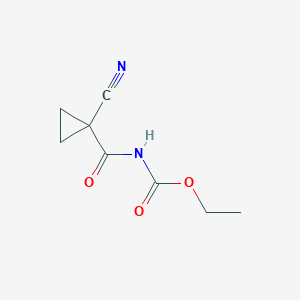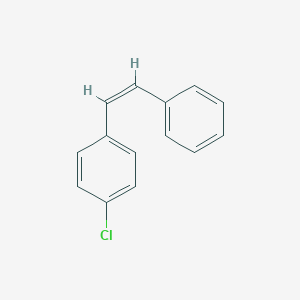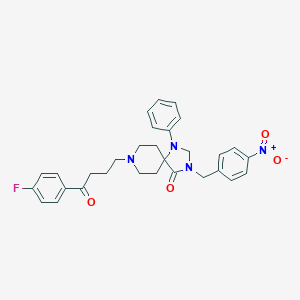![molecular formula C15H14O5 B162092 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- CAS No. 63975-56-4](/img/structure/B162092.png)
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
Descripción general
Descripción
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-, also known as DMO-CB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMO-CB is a chiral molecule, and its enantiomer (-)-DMO-CB has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Biomimetic Syntheses
- This compound is involved in biomimetic syntheses of polyketide aromatics, as demonstrated in studies where methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones were used to produce linear β-polycarbonyl derivatives. These derivatives can undergo biomimetic cyclisation to generate polyketide aromatic systems, such as ethyl 2,4-dimethoxy-6-methylbenzoate and 6-(2,4-dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one (Griffin, Leeper, & Staunton, 1984).
Synthesis Applications
- The compound has been utilized in syntheses directed towards fungal xanthones. For example, specific derivatives were synthesized starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
- Another study involved the synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which showed potential antihypertensive activity (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).
Biological Activities
- New cytotoxic benzopyrans, including derivatives of 2H-1-benzopyran, were isolated from plant leaves and showed strong cytotoxic effects against human cancer cell lines (Kiem, Dang, Bao, Huong, Minh, Huong, Lee, & Kim, 2005).
- Benzopyran derivatives, including 2H-1-benzopyran-3-ones, were found to have various biological activities, such as potential cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).
Propiedades
IUPAC Name |
6-(3,3-dimethyloxirane-2-carbonyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)14(20-15)13(17)9-6-8-4-5-12(16)19-10(8)7-11(9)18-3/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKJAXDQCDDPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
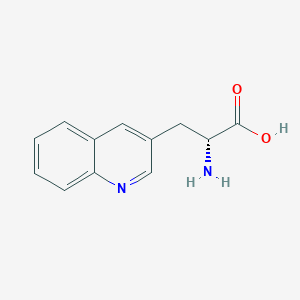
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
